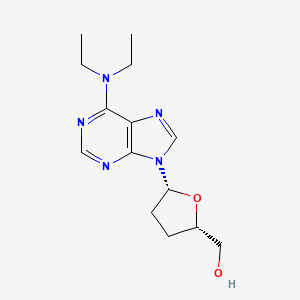

Adenosine, 2',3'-dideoxy-N,N-diethyl-

Description

Structure

3D Structure

Properties

CAS No. |

120503-52-8 |

|---|---|

Molecular Formula |

C14H21N5O2 |

Molecular Weight |

291.35 g/mol |

IUPAC Name |

[(2S,5R)-5-[6-(diethylamino)purin-9-yl]oxolan-2-yl]methanol |

InChI |

InChI=1S/C14H21N5O2/c1-3-18(4-2)13-12-14(16-8-15-13)19(9-17-12)11-6-5-10(7-20)21-11/h8-11,20H,3-7H2,1-2H3/t10-,11+/m0/s1 |

InChI Key |

NOOVTHQNOQTLPR-WDEREUQCSA-N |

Isomeric SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |

Canonical SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2C3CCC(O3)CO |

Origin of Product |

United States |

Elimination Followed by Stereoselective Reduction:an Alternative Pathway Involves a Two Step Process: First, the Generation of a 2 ,3 Didehydro 2 ,3 Dideoxynucleoside D4n Intermediate, Followed by Stereoselective Hydrogenation of the Double Bond.nih.govthe Initial Elimination Can Be Achieved Through Various Methods, Including the Corey Winter Reaction on a 1,2 Diol Precursor.nih.govthe Subsequent Reduction of the Double Bond in the D4n Intermediate is Crucial for Establishing the Final Stereochemistry. Catalytic Hydrogenation, for Example Using Palladium on Carbon Pd C , Typically Results in Syn Addition of Hydrogen from the Less Sterically Hindered Face of the Furanose Ring, Yielding the Desired Stereoisomer.nih.gov

Intracellular Metabolic Activation: Phosphorylation Pathways of Dideoxyadenosine Analogues

For dideoxyadenosine analogues to exert their antiviral effect, they must first be converted into their active triphosphate form within the host cell. This bioactivation is a critical, multi-step process mediated by host cell enzymes.

Role of Cellular Kinases in Triphosphate Formation

The conversion of dideoxyadenosine analogues to their pharmacologically active 5'-triphosphate form is a sequential process catalyzed by cellular kinases. This pathway is essential as the triphosphate moiety is necessary for the molecule to be recognized by viral polymerases. mdpi.com

Once the monophosphate is formed, subsequent phosphorylation steps are carried out by other cellular kinases. (Deoxy)adenylate kinase, also known as ATP:(d)AMP phosphotransferase, catalyzes the conversion of the monophosphate to the diphosphate (B83284) form. ontosight.aiwikipedia.org This enzyme is crucial for maintaining the balance of adenine (B156593) nucleotides within the cell. ontosight.ai Finally, other nucleoside diphosphate kinases catalyze the formation of the active triphosphate derivative, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). nih.gov The intracellular accumulation and decay of ddATP are significant factors in the drug's efficacy, with studies showing that ddATP can have a long intracellular half-life of 25-40 hours in human T-cells. nih.gov

| Enzyme | Role in Phosphorylation Cascade | Substrate(s) | Product(s) |

| Deoxycytidine Kinase (dCK) | Initial phosphorylation (rate-limiting step) | 2',3'-dideoxyadenosine (B1670502) | 2',3'-dideoxyadenosine monophosphate |

| (Deoxy)adenylate Kinase | Second phosphorylation | 2',3'-dideoxyadenosine monophosphate | 2',3'-dideoxyadenosine diphosphate |

| Nucleoside Diphosphate Kinases | Final phosphorylation | 2',3'-dideoxyadenosine diphosphate | 2',3'-dideoxyadenosine triphosphate (ddATP) |

Subcellular Localization of Activating Enzymes

The subcellular localization of the activating kinases is critical for the efficient phosphorylation of dideoxyadenosine analogues. These enzymes are partitioned across different cellular compartments, which influences their access to the substrate and the subsequent steps in the activation pathway.

Adenylate kinases, for instance, are found in various cellular compartments, including the cytosol, mitochondria, and nucleus, where they play a vital role in energy homeostasis by regulating adenine nucleotide levels. wikipedia.orgnih.gov The mitochondrial isoform, AK2, is located in the intermembrane space and is crucial for transferring the ADP stimulatory signal to the ATP-synthases in the matrix and for exporting ATP to the cytosol. nih.gov The presence of these kinases in both the cytoplasm and mitochondria suggests that the phosphorylation of dideoxyadenosine analogues can occur in multiple subcellular locations. This widespread distribution ensures that the activation of these antiviral agents can proceed efficiently, regardless of their initial site of cellular uptake. The strategic positioning of these kinases is essential for maintaining the cellular energy economy and for the metabolic activation of nucleoside analogues. nih.gov

Enzymatic Interactions with Nucleic Acid Polymerases

The active triphosphate form of dideoxyadenosine analogues, ddATP, is the key molecule that interacts with viral nucleic acid polymerases, specifically reverse transcriptase in retroviruses like HIV. wikipedia.org This interaction is the cornerstone of their antiviral activity.

Inhibition of Viral Reverse Transcriptase by Dideoxyadenosine Analogues

Dideoxyadenosine and its analogues are potent inhibitors of viral replication, with their primary target being the viral reverse transcriptase (RT). nih.govpnas.org This enzyme is essential for the virus to convert its RNA genome into a double-stranded DNA copy, which can then be integrated into the host cell's genome. wikipedia.org The triphosphate form of the analogue, ddATP, acts as a fraudulent substrate for the reverse transcriptase. youtube.com

The inhibitory effect is highly specific to viral RT. For example, certain non-nucleoside RT inhibitors can block HIV-1 replication at concentrations several orders of magnitude lower than those required to inhibit normal cellular DNA polymerases. pnas.org This selectivity is crucial for minimizing toxicity to the host cell.

Competitive Binding Mechanisms at the Polymerase Active Site

The mechanism of inhibition by ddATP is competitive with the natural deoxynucleotide substrate, deoxyadenosine (B7792050) triphosphate (dATP). nih.gov The viral reverse transcriptase has a binding site for incoming deoxynucleoside triphosphates (dNTPs). ox.ac.uk ddATP, due to its structural similarity to dATP, can bind to this active site. nih.gov

The efficiency of an analogue as an inhibitor often depends on how well it is recognized and utilized by the reverse transcriptase compared to the natural substrate. In some cases, the analogue triphosphate can be a more efficient substrate for the viral RT than the corresponding natural dNTP. nih.gov This enhanced binding and incorporation contribute significantly to its antiviral potency. The interaction is stabilized by contacts between the analogue and amino acid residues within the active site of the polymerase. nih.gov

Induction of Chain Termination in Viral DNA Synthesis

The ultimate molecular mechanism of action for dideoxyadenosine analogues is the termination of the growing viral DNA chain. wikipedia.orgontosight.aibiosyn.compearson.com DNA synthesis, catalyzed by DNA polymerases, proceeds by the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the last nucleotide in the growing chain and the 5'-phosphate group of the incoming nucleotide. wikipedia.org

Information regarding the specific chemical compound "Adenosine, 2',3'-dideoxy-N,N-diethyl-" is not available in the provided search results. Therefore, the requested article focusing solely on this compound cannot be generated.

An extensive search was conducted to gather information on the molecular mechanisms of action of "Adenosine, 2',3'-dideoxy-N,N-diethyl-", including its influence on enzyme translocation dynamics, its interaction with cellular and mitochondrial DNA polymerases, and its competition with endogenous deoxynucleotide triphosphates. However, no research findings, data, or detailed discussions specifically pertaining to "Adenosine, 2',3'-dideoxy-N,N-diethyl-" were found.

The search results did yield information on related compounds such as "Adenosine, 2',3'-dideoxy-N-ethyl-", as well as the broader class of dideoxynucleoside analogs. While these compounds share a similar structural backbone, the specific N,N-diethyl substitution is a critical chemical modification that would confer unique biological properties. Without specific data on the N,N-diethyl variant, any attempt to extrapolate information from related molecules would be scientifically inaccurate and would violate the strict instructions to focus solely on the requested compound.

Therefore, in adherence to the principles of scientific accuracy and the user's explicit instructions, the article on "Adenosine, 2',3'-dideoxy-N,N-diethyl-" cannot be produced at this time due to a lack of available information.

Historical Context of Nucleoside Analogue Research in Interfering with Nucleic Acid Synthesis

Strategies for the Synthesis of 2',3'-Dideoxynucleosides

The construction of the 2',3'-dideoxynucleoside core is a critical step in the synthesis of analogues like didanosine (2',3'-dideoxyinosine) and zalcitabine (2',3'-dideoxycytidine). nih.gov A variety of methods have been developed to achieve this, often starting from readily available ribonucleosides. nih.gov An economical and environmentally friendly approach involves the deoxygenation of 2',3'-O-bisxanthate ribonucleosides. nih.gov

Glycosylation is a fundamental reaction in the synthesis of nucleoside analogues, involving the formation of the N-glycosidic bond between the sugar and the nucleobase. nih.govrsc.org The Vorbrüggen glycosylation is a widely used method for this purpose. nih.gov This reaction typically involves the coupling of a silylated nucleobase with a protected sugar derivative, often a 1-O-acetyl or 1-chloro sugar, in the presence of a Lewis acid catalyst. mdpi.comwikipedia.org The stereoselectivity of the glycosylation is a crucial aspect, and various strategies are employed to favor the formation of the desired β-anomer. tandfonline.com In the context of 2',3'-dideoxynucleosides, the glycosylation step can be performed with a pre-functionalized 2,3-dideoxyribose derivative. For instance, a silylated adenine (B156593) derivative can be condensed with a protected 2,3-dideoxyribofuranoside to yield the desired nucleoside framework. nih.govdoi.org

| Glycosylation Strategy | Key Features | Typical Reagents |

| Vorbrüggen Glycosylation | Couples a silylated nucleobase with an activated sugar. | Silylated nucleobase, protected sugar (e.g., 1-O-acetyl), Lewis acid (e.g., TMSOTf). |

| Enzymatic Transglycosylation | Utilizes enzymes to exchange the nucleobase of an existing nucleoside. | Trans-N-deoxyribosylase, donor nucleoside, acceptor base. |

| Direct Condensation | Direct reaction of a nucleobase with a sugar derivative. | Nucleobase, protected sugar, coupling agents. |

The removal of the hydroxyl groups at the 2' and 3' positions of a ribonucleoside is a key transformation to obtain 2',3'-dideoxynucleosides. One common strategy is the Barton-McCombie deoxygenation of a 2',3'-O-thiocarbonyl derivative. google.com This involves the formation of a thiocarbonyl ester, typically a xanthate or a phenoxythiocarbonyl ester, followed by radical-mediated reduction with a tin hydride reagent like tributyltin hydride (Bu₃SnH). google.comnih.gov

Another approach involves the reductive deoxygenation of a 3'-iodonucleoside, which can be prepared from a suitable precursor. nih.gov The hydrogenation of 2',3'-didehydro-2',3'-dideoxynucleosides, obtained from the corresponding ribonucleosides, is another effective method to produce 2',3'-dideoxynucleosides. nih.gov This hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst. nih.gov

| Deoxygenation Method | Intermediate | Key Reagents |

| Barton-McCombie Deoxygenation | 2',3'-O-Thiocarbonyl derivative (e.g., xanthate) | Carbon disulfide, alkyl halide, tributyltin hydride. google.com |

| Reductive Dehalogenation | 3'-Iodonucleoside | Reducing agents. nih.gov |

| Hydrogenation of Unsaturated Precursor | 2',3'-Didehydro-2',3'-dideoxynucleoside | Palladium on carbon (Pd/C), H₂. nih.gov |

The stereochemistry of the sugar moiety is crucial for the biological activity of nucleoside analogues. Enantioselective synthesis aims to produce a single desired enantiomer, avoiding the need for chiral resolution of a racemic mixture. Catalytic asymmetric synthesis is a powerful tool for constructing chiral molecules. nih.govthieme-connect.de For instance, catalytic asymmetric Michael-initiated ring-closure reactions have been employed to create chiral cyclopropyl purine (B94841) nucleoside analogues with high enantioselectivity. nih.gov While not directly applied to 2',3'-dideoxyadenosine in the reviewed literature, such principles of asymmetric catalysis are fundamental to modern synthetic strategies for chiral nucleosides. thieme-connect.de The use of chiral catalysts, such as those derived from cinchona alkaloids, can effectively control the stereochemical outcome of key bond-forming reactions. nih.govresearchgate.net

Chemical Modifications and Functional Group Introduction in Adenosine (B11128) Analogues

Once the 2',3'-dideoxyadenosine scaffold is synthesized, further modifications can be introduced to the adenine base to modulate its properties.

The introduction of N,N-dialkyl groups at the N6-position of the adenine ring can significantly alter the biological activity of the nucleoside. A versatile method for the synthesis of N6,N6-dialkyladenosine derivatives involves the reaction of a protected inosine or 2'-deoxyinosine with an in situ generated hexaalkylphosphorus triamide and iodine. nih.gov This approach can be adapted for the synthesis of Adenosine, 2',3'-dideoxy-N,N-diethyl-.

The proposed synthesis would start with 2',3'-dideoxyinosine. The hydroxyl group at the 5' position would be protected, for example, as a silyl ether. This protected 2',3'-dideoxyinosine would then be treated with phosphorus trichloride and diethylamine to form the corresponding tris(diethylamino)phosphine in situ. Subsequent addition of iodine would activate the 6-position of the purine ring, facilitating nucleophilic attack by diethylamine to yield the desired N6,N6-diethyl-2',3'-dideoxyadenosine derivative. nih.gov

A general representation of this reaction is as follows: Protected 2',3'-dideoxyinosine + PCl₃ + Et₂NH → Intermediate + I₂ + Et₂NH → Protected N6,N6-diethyl-2',3'-dideoxyadenosine

Final deprotection of the 5'-hydroxyl group would yield the target compound, Adenosine, 2',3'-dideoxy-N,N-diethyl-.

Halogenation of the purine ring is a common strategy to create nucleoside analogues with altered electronic properties and metabolic stability. Direct halogenation of purine nucleosides can be achieved using various reagents. For instance, bromination at the C8-position of adenine nucleosides can be accomplished with reagents like N-bromosuccinimide (NBS) in a suitable solvent. nih.gov The introduction of a halogen at the C2-position of the purine ring is also a known modification. acs.org The reactivity of the different positions on the purine ring towards electrophilic substitution allows for selective halogenation under controlled conditions. ttu.ee The resulting halogenated purine nucleosides can serve as versatile intermediates for further functionalization through cross-coupling reactions. nih.gov

| Halogenation Position | Reagent Example |

| C8-Position | N-Bromosuccinimide (NBS) |

| C2-Position | Halogenating agents (e.g., NCS, NBS) on a suitable precursor |

Manipulation of the Dideoxyribose Sugar Ring for Stereochemical Control

The puckered nature of the five-membered furanose ring is a key conformational feature. The ring is typically not planar, adopting envelope (E) or twist (T) conformations where certain atoms are displaced from the mean plane. ttu.ee These conformations are often described by the pseudorotational phase angle (P), with two major conformational families being North (N-type, C3'-endo) and South (S-type, C2'-endo). acs.orgnih.gov In natural B-form DNA, the deoxyribose sugars predominantly adopt an S-type conformation. acs.org The ability of a nucleoside analogue to adopt a specific pucker can significantly influence its biological efficacy. Therefore, synthetic methodologies are designed to produce a specific, desired stereoisomer.

Control of Anomeric Stereochemistry (C1')

The stereochemistry at the C1' position, which defines the α- or β-configuration of the nucleoside, is fundamental. In naturally occurring nucleosides, the glycosidic bond is in the β-configuration, where the nucleobase is on the same side of the sugar ring as the C5' hydroxymethyl group. nih.gov Achieving high stereoselectivity for the β-anomer is a primary objective in nucleoside synthesis.

The most widely employed method for forming the C-N glycosidic bond is the Vorbrüggen glycosylation. This reaction involves coupling a silylated nucleobase with a protected sugar derivative, typically a 1-O-acetyl or 1-chloro sugar, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄). nih.govresearchgate.net Stereochemical control in this reaction is often achieved through neighboring group participation. A protecting group at the C2' position (such as an acetyl or benzoyl group) can direct the incoming nucleobase to the β-face of the sugar ring, leading to the desired anomer. While the C2' hydroxyl group is absent in the final dideoxy product, its temporary presence (or the presence of a substituent) in a precursor molecule is a common strategy to ensure β-selectivity during the crucial glycosylation step.

| Glycosylation Method | Sugar Precursor | Catalyst | Typical Outcome | Reference |

| Vorbrüggen Glycosylation | 1-O-Acetyl-2,3-dideoxy-5-O-protected-ribofuranose | TMSOTf | Mixture of α/β anomers, β often favored | researchgate.net |

| Modified Vorbrüggen | 1-O-Acetyl-2-deoxy-3,5-di-O-protected-ribofuranose | SnCl₄ | High β-selectivity via neighboring group participation | nih.gov |

| Mitsunobu Reaction | 5-O-Monoprotected Ribose | DEAD/PPh₃ | Exclusive β-anomer formation | acs.org |

This table presents common methods for controlling C1' stereochemistry in nucleoside synthesis. DEAD: Diethyl azodicarboxylate; PPh₃: Triphenylphosphine; TMSOTf: Trimethylsilyl trifluoromethanesulfonate.

Strategies for 2',3'-Deoxygenation

Cellular and Biochemical Investigations of Adenosine, 2 ,3 Dideoxy N,n Diethyl Analogues

In Vitro Antiviral Activity Studies and Mechanistic Insights

The in vitro antiviral activity of nucleoside analogues, including N6-substituted purine (B94841) derivatives, is commonly evaluated using established cell culture systems infected with specific viruses. These cellular models are crucial for determining a compound's efficacy in inhibiting viral replication and for elucidating its mechanism of action.

A representative model for assessing the antiviral potential of N6-substituted purine analogues involves the use of HeLa cells for infections with picornaviruses, such as poliovirus (PV) and coxsackievirus B3 (CVB3) nih.gov. In a typical assay, HeLa cell monolayers are pre-treated with the test compound for a short period before being infected with the virus at a defined multiplicity of infection (MOI) nih.gov. Following infection, the cells are incubated in a medium containing the nucleoside analogue for a specified duration, for instance, six hours. The antiviral effect is quantified by collecting the cell-associated virus and determining the viral titer, which is then compared to untreated control cells nih.gov. This method allows for the determination of a compound's ability to reduce viral yield in a single replication cycle.

Research on a series of novel N6-substituted purine ribonucleosides demonstrated this approach's utility. Several analogues were identified that reduced PV and CVB3 titers by over 90% at concentrations of 0.5 mM and 2 mM, highlighting the potent antiviral effects of modifications at the N6 position nih.gov.

| Compound | N6-Substituent | Concentration (mM) | Relative PV Titer (%) | Relative CVB3 Titer (%) |

|---|---|---|---|---|

| JA24 | -CH2-cyclopropyl | 2 | <10 | <10 |

| JA25 | -CH2-furan | 2 | <10 | <10 |

| JA28 | -CH2-thiophene | 2 | <10 | <10 |

| JA30 | -NH-cyclopropyl | 2 | <10 | <10 |

| Ribavirin | N/A | 2 | <10 | <10 |

The development of viral resistance to antiviral agents is a significant challenge in chemotherapy. For nucleoside analogues, resistance typically emerges from mutations in the viral enzymes responsible for activating the drug (e.g., kinases) or the viral polymerase that incorporates the drug into the nascent nucleic acid chain.

Studies into the mechanism of action of N6-substituted purine analogues suggest they function through lethal mutagenesis nih.govnih.gov. This process involves the viral polymerase incorporating the nucleoside analogue into the viral genome. Due to ambiguous base-pairing properties, the analogue then causes mutations during subsequent rounds of replication, leading to an accumulation of deleterious mutations that ultimately results in a non-viable viral population, a phenomenon known as "error catastrophe" nih.gov.

The mechanism of resistance to this class of compounds has been directly investigated. A high-fidelity variant of poliovirus, possessing a G64S mutation in its RNA-dependent RNA polymerase (3Dpol), displayed significant resistance to the antiviral effects of N6-substituted purine ribonucleosides nih.gov. This finding strongly supports the lethal mutagenesis hypothesis, as a polymerase with higher fidelity is less likely to erroneously incorporate the non-natural nucleoside analogue, thereby evading the mutagenic effect nih.gov. This resistance mechanism, which enhances the polymerase's proofreading or substrate discrimination capabilities, is distinct from mutations that simply prevent the binding of chain-terminating inhibitors.

Modulation of Adenosine (B11128) Metabolism and Signaling Pathways by Dideoxyadenosine Analogues

Adenosine is an endogenous nucleoside that modulates numerous physiological processes by interacting with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3 nih.govpnas.org. Dideoxyadenosine analogues, particularly those with substitutions at the N6-position like Adenosine, 2',3'-dideoxy-N,N-diethyl-, are expected to interact with these signaling pathways. The nature of the N6-substituent is a critical determinant of a compound's affinity, selectivity, and efficacy at these receptors nih.govnih.gov.

Structure-activity relationship studies on a vast array of N6-substituted adenosines have revealed distinct structural requirements for each receptor subtype. For instance, the A1 receptor shows a preference for N6-substituents that are aliphatic or have halophenyl groups, while also displaying greater stereoselectivity and bulk tolerance compared to the A2 receptor pnas.orgnih.gov. The efficacy of an analogue, whether it acts as a full agonist, partial agonist, or antagonist, is highly sensitive to small structural changes at the N6-position nih.gov. For example, among N6-cycloalkyl-substituted adenosines, those with smaller rings (≤5 carbons) tend to be full agonists at the human A3 receptor, whereas those with larger rings (≥6 carbons) are partial agonists nih.gov.

The absence of the 2'- and 3'-hydroxyl groups on the ribose sugar, a defining feature of dideoxyadenosine analogues, also profoundly impacts receptor interaction. Research on 2',3'-dideoxy-N6-cyclohexyladenosine revealed that it acts as an antagonist at A1 adenosine receptors, in contrast to its parent compound (N6-cyclohexyladenosine) which is a potent A1 agonist. This indicates that the 2'- and 3'-hydroxyl groups are essential for agonist activity at A1 receptors, and their removal can convert an agonist into an antagonist nih.govnih.gov. Therefore, it is plausible that Adenosine, 2',3'-dideoxy-N,N-diethyl- also functions as a modulator of adenosine receptors, with its specific profile of activity being determined by the interplay of the N,N-diethyl group and the dideoxy sugar moiety.

Substrate and Inhibitor Properties for Adenosine Deaminase

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively nih.govnih.govuniprot.org. The susceptibility of nucleoside analogues to deamination by ADA is a critical factor in their pharmacological profile, as it can lead to their inactivation.

Compounds that inhibit ADA can potentiate the activity of other therapeutic nucleoside analogues that are susceptible to deamination. By blocking the metabolic degradation of an active drug, an ADA inhibitor can increase its intracellular concentration and prolong its half-life. For example, flavonoids like naringin have been shown to competitively inhibit the ADA-mediated deamination of cordycepin (3'-deoxyadenosine), thereby enhancing its cytotoxic effects in Jurkat cells researchgate.net. While the specific effect of Adenosine, 2',3'-dideoxy-N,N-diethyl- on the deamination of other nucleosides has not been detailed, its potential to act as an ADA inhibitor suggests it could similarly influence the metabolism of other ADA substrates.

The active site of ADA imposes stringent structural requirements on its substrates and inhibitors tandfonline.com. Modifications to either the purine base or the ribose sugar of adenosine can drastically alter its interaction with the enzyme.

Purine Ring Modifications: The N6-amino group of adenosine is a key feature for substrate recognition tandfonline.com. Introducing substituents at this position generally reduces or abolishes substrate activity and can confer inhibitory properties. Studies on various 2'-deoxyadenosine derivatives have shown that substitution at the N6 position with hydroxyl, methyl, or cyclopropyl groups leads to potent ADA inhibitors nih.gov. Furthermore, 1-deazaadenine derivatives (which lack the N1 nitrogen) with N6-cycloalkyl substituents were found to be resistant to deamination and acted as good inhibitors of ADA nih.gov. Given the presence of two ethyl groups on the N6-nitrogen, the bulky N,N-diethyl moiety of Adenosine, 2',3'-dideoxy-N,N-diethyl- likely creates significant steric hindrance, making it a poor substrate and a potential competitive inhibitor of ADA.

Sugar Moiety Modifications: The conformation and hydroxylation pattern of the sugar ring also play a crucial role. ADA preferentially binds substrates with a "Northern" (3'-endo) sugar ring conformation researchgate.net. The absence of the 2'- and 3'-hydroxyl groups, as in 2',3'-dideoxyadenosine (B1670502) analogues, impacts binding but does not preclude inhibitory activity. For instance, 2',3'-dideoxy-1-deazaadenosine demonstrated good ADA inhibitory activity nih.gov. This indicates that the dideoxy-ribose moiety is compatible with binding to the ADA active site in an inhibitory mode.

Collectively, the combination of a bulky N,N-diethyl group at the N6 position and the absence of the 2' and 3' hydroxyls strongly suggests that Adenosine, 2',3'-dideoxy-N,N-diethyl- is not a substrate for ADA but likely possesses inhibitory activity against the enzyme.

| Compound | Modification(s) | Ki (µM) |

|---|---|---|

| N6-hydroxy-2'-deoxyadenosine | N6-substitution | 0.25 |

| N6-methyl-2'-deoxyadenosine | N6-substitution | 1.2 |

| N6-cyclopropyl-2'-deoxyadenosine | N6-substitution | 5.9 |

| 3'-Deoxy-1-deazaadenosine | 3'-deoxy, 1-deaza | 2.6 |

| 2',3'-Dideoxy-1-deazaadenosine | 2',3'-dideoxy, 1-deaza | 2.2 |

Inhibition of Adenylate Cyclase Activity and Modulation of Cyclic AMP Signaling

Dideoxyadenosine analogues are recognized as potent inhibitors of adenylyl cyclase (AC), the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). medchemexpress.com These compounds, including 2',5'-dideoxyadenosine (ddA), are part of a class of inhibitors known as P-site ligands. sigmaaldrich.com They act at a purine-specific inhibitory site (P-site) on the catalytic subunit of adenylyl cyclase, which is distinct from the active site where ATP binds. nih.gov The inhibition mechanism is typically non-competitive or uncompetitive with respect to ATP. sigmaaldrich.comresearchgate.net This interaction effectively reduces the intracellular concentration of cAMP, a critical second messenger involved in numerous signaling cascades. nih.gov

The cAMP-dependent pathway is a fundamental signal transduction cascade initiated by the activation of G protein-coupled receptors (GPCRs). nih.gov The reduction of cAMP levels by dideoxyadenosine analogues can, therefore, significantly alter cellular responses to a wide array of hormones and neurotransmitters. nih.gov

Specificity of Adenylate Cyclase Inhibition by Dideoxyadenosine Analogues

The family of mammalian adenylyl cyclases consists of nine membrane-bound isoforms (AC1-AC9) and one soluble isoform (sAC). researchgate.net Research into the specificity of P-site inhibitors has revealed some degree of isoform selectivity. While many P-site inhibitors lack high isoform-specificity, certain analogues show preferential inhibition. nih.gov For instance, studies on related adenosine-like inhibitors have shown that compounds such as NKY80 and SQ22,536, another dideoxyadenosine analogue, most potently inhibit AC5 and AC6 isoforms. nih.gov However, this discrimination between AC5 and AC6 was not always statistically significant, and other isoforms were also inhibited, albeit less potently. nih.gov

The table below summarizes the inhibitory characteristics of 2',5'-dideoxyadenosine, a representative P-site inhibitor.

| Inhibitor | Target | Mechanism of Action | IC50 |

| 2',5'-Dideoxyadenosine | Adenylyl Cyclase | Non-competitive P-site inhibition | ~3 µM |

IC50 values can vary depending on the specific AC isoform and experimental conditions.

Downstream Effects on Cellular Signaling Cascades

By lowering intracellular cAMP levels, dideoxyadenosine analogues disrupt the signaling cascades that are dependent on this second messenger. The primary downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epacs). nih.gov

PKA Pathway : Inhibition of cAMP production prevents the activation of PKA. This, in turn, blocks the phosphorylation of numerous downstream targets, including the cAMP Response Element-Binding Protein (CREB). The inhibition of CREB phosphorylation can alter the transcription of genes involved in processes like cell proliferation, differentiation, and survival.

Epac Pathway : Dideoxyadenosine analogues also affect the Epac pathway. Epacs are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. By preventing the activation of Epac, these inhibitors can influence cellular processes such as cell adhesion, junction formation, and exocytosis.

Studies using dideoxyadenosine analogues like 2',5'-dideoxyadenosine (ddAd) and SQ22,536 have been instrumental in dissecting these pathways. For example, research has shown that while both compounds are effective AC inhibitors, they can have different off-target effects. One study demonstrated that SQ22,536, but not ddAd, could inhibit ERK phosphorylation and neuritogenesis through a mechanism independent of AC inhibition, suggesting it also acts on a novel neuritogenic cAMP sensor (NCS). In contrast, neither compound inhibited PKA-mediated CREB phosphorylation or Epac-mediated Rap1 activation when stimulated directly by cAMP analogues, confirming their primary action is at the level of cAMP production.

Cellular Uptake and Transport Mechanisms of Dideoxynucleoside Analogues

For dideoxynucleoside analogues to exert their intracellular effects, such as the inhibition of adenylyl cyclase or, in other contexts, viral reverse transcriptases, they must first cross the cell membrane. The cellular uptake of these compounds is mediated by specialized protein channels known as nucleoside transporters (NTs).

There are two main families of nucleoside transporters:

Equilibrative Nucleoside Transporters (ENTs) : These transporters facilitate the movement of nucleosides down their concentration gradient. The human ENT family (hENTs) includes hENT1, hENT2, hENT3, and hENT4. Research has implicated hENT2 and hENT3 in the transport of 3'-deoxy-nucleoside analogues. nih.gov Specifically, hENT3 has been identified as a key transporter for the mitochondrial uptake of some dideoxynucleosides. nih.gov

Concentrative Nucleoside Transporters (CNTs) : These are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.

Structure Activity Relationship Sar and Conformational Analysis of Adenosine, 2 ,3 Dideoxy N,n Diethyl Analogues

Impact of Sugar Moiety Conformation on Biological Activity

The defining feature of 2',3'-dideoxynucleosides is the absence of hydroxyl groups at the 2' and 3' positions of the sugar ring. The 3'-hydroxyl group is essential for forming the phosphodiester bond that extends a nucleic acid chain. Its absence is the primary mechanism by which these compounds act as chain terminators during DNA synthesis. nih.gov

Enzyme recognition is profoundly affected by this configuration. DNA polymerases, for instance, must accommodate the incoming nucleoside triphosphate in their active site. While they can recognize and incorporate 2',3'-dideoxynucleoside triphosphates, the lack of a 3'-OH prevents the subsequent addition of the next nucleotide, thereby halting DNA synthesis. nih.gov Studies have shown that dideoxynucleosides are often competitive inhibitors of DNA polymerase. nih.gov

Furthermore, the 2'-hydroxyl group, present in RNA but absent in DNA, plays a key role in the structure and function of RNA by shifting the conformational equilibrium of the sugar ring towards the C3'-endo pucker. oup.com Enzymes that act on RNA can use the 2'-OH as a crucial recognition point for hydrogen bonding. The absence of both hydroxyls in 2',3'-dideoxy analogues means these specific interactions cannot occur, altering how these molecules are recognized and processed by various cellular enzymes, such as kinases. Research has indicated that 2',3'-dideoxynucleosides are activated by deoxycytidine kinase through a different catalytic interaction than that for 3'-hydroxynucleosides. nih.gov

The conformation of the sugar ring can be constrained by chemical modifications. Substitutions at the 4' position of the sugar ring can lock the pucker into a specific conformation, either North (C3'-endo) or South (C2'-endo). This conformational rigidity has a significant impact on how the nucleoside analogue interacts with polymerases.

Evidence suggests that sugar pucker can influence both nucleotide incorporation and extension by polymerases. nih.gov For an analogue to be an effective substrate, it must adopt a conformation that fits the geometric constraints of the enzyme's active site. For example, nucleotides constrained to a C3'-endo conformation are preferentially incorporated by RNA polymerases. nih.gov By fixing the sugar pucker, 4'-substitutions can pre-organize the nucleoside analogue into the required conformation for binding, potentially enhancing its affinity and incorporation. Conversely, locking the sugar in an unfavorable pucker can diminish or abolish its interaction with the target enzyme. Therefore, the stereochemistry of 4'-substitutions is a critical factor in designing potent and selective nucleoside analogue inhibitors.

Influence of N-Substitutions on the Adenine (B156593) Base on Molecular Interactions

Modifications to the adenine base, particularly at the N6 position, play a crucial role in molecular recognition. These substitutions can alter the electronic properties, size, and hydrogen-bonding capabilities of the nucleobase, thereby affecting its binding affinity for target enzymes. uni-muenchen.de

In the context of 2',3'-dideoxypurine nucleosides, the size and nature of the substituent at the N6 position of the adenine base have been shown to be critical for biological activity. Structure-activity relationship (SAR) studies have revealed a distinct "bulk tolerance effect" at this position. nih.gov

Specifically, the N,N-diethyl substitution is generally less favorable for antiviral activity compared to smaller alkyl groups. For example, the N6-methyl derivative of 2',3'-dideoxyadenosine (B1670502) was found to be one of the most potent antiviral agents in a series of tested compounds, whereas the N-ethyl and, by extension, the N,N-diethyl groups showed lower potency. nih.gov This suggests that the active site of the target enzyme, such as viral reverse transcriptase, has limited space to accommodate bulky substituents at the N6 position. The two ethyl groups in the N,N-diethyl configuration likely create steric hindrance that prevents optimal binding and positioning of the analogue within the enzyme's active site.

The binding affinity of nucleoside analogues to target enzymes is highly sensitive to the substitution pattern on the purine (B94841) ring. SAR studies on a series of 6-substituted 2',3'-dideoxypurine nucleosides have established a clear hierarchy of antiviral potency, which reflects their relative binding affinities and/or rates of metabolic activation. nih.gov

The observed order of potency for various substituents at the 6-position highlights the specific requirements for effective enzyme interaction.

| Substituent Group | Relative Potency |

|---|---|

| -NHMe (Methylamino) | High |

| -NH2 (Amino) | High |

| -Cl (Chloro) | Medium |

| -N(Me)2 (Dimethylamino) | Medium |

| -SMe (Methylthio) | Medium |

| -OH (Hydroxy) | Low |

| -NHEt (Ethylamino) | Low |

| -SH (Thiol) | Low |

| -NHBn (Benzylamino) | Low |

| -H (Hydrogen) | Low |

Data derived from structure-activity relationship studies on 6-substituted 2',3'-dideoxypurine nucleosides. nih.gov

This trend indicates that small, hydrogen-bond donating groups like -NHMe and -NH2 are highly favored. As the size of the substituent increases (e.g., -NHEt, -NHBn), the potency generally decreases, reinforcing the concept of a steric limit within the enzyme's active site. nih.gov Furthermore, studies on other purine ring substitutions, such as alkoxy groups at the 6-position, have shown that antiviral activity is also dependent on the chain length of the substituent, with shorter chains (less than four carbons) showing weak activity and longer chains (more than seven carbons) being too cytotoxic. nih.gov

Stereochemical Determinants of Biological Potency for Nucleoside Analogues

The biological potency of nucleoside analogues is fundamentally governed by their three-dimensional stereochemistry. Two key stereochemical parameters are the pucker of the sugar ring (e.g., C2'-endo vs. C3'-endo) and the orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle (χ). colostate.edu This rotation around the C1'-N9 bond results in two primary conformations: syn, where the base is positioned over the sugar ring, and anti, where it is positioned away from the ring. colostate.edu

For a nucleoside analogue to be recognized and processed by a target enzyme, it must be able to adopt a specific low-energy conformation that is complementary to the enzyme's active site. Nuclear magnetic resonance (NMR) studies on adenosine (B11128) analogues have established correlations between the sugar pucker and the base orientation. nih.gov It has been shown that a C3'-endo (North) conformation of the ribose often correlates with an anti orientation of the base, while a C2'-endo (South) conformation can be associated with a syn orientation. nih.gov

Most DNA and RNA polymerases require their substrates to be in the anti conformation for correct base-pairing with the template strand. Therefore, the ability of a nucleoside analogue to preferentially adopt the correct combination of sugar pucker and anti glycosidic bond orientation is a critical determinant of its biological potency. Analogues that are conformationally restricted in a non-productive state (e.g., a locked syn conformation) will exhibit little to no activity as they cannot be properly accommodated by the enzyme.

Advanced Research Methodologies and Emerging Avenues for Adenosine, 2 ,3 Dideoxy N,n Diethyl Research

Applications as Biochemical Probes in Molecular Biology

Due to their structural similarity to natural nucleosides, dideoxyadenosine analogues serve as powerful biochemical probes in molecular biology. Their ability to be recognized by enzymes involved in nucleic acid metabolism, yet halt key processes, allows researchers to dissect complex biological pathways.

Dideoxynucleoside triphosphates (ddNTPs), the activated form of compounds like 2',3'-dideoxyadenosine (B1670502), are invaluable for studying nucleic acid synthesis. Lacking the 3'-hydroxyl group essential for the formation of a phosphodiester bond, their incorporation into a growing DNA chain by a DNA polymerase results in immediate chain termination. This characteristic has been fundamental to DNA sequencing and provides a powerful tool for probing polymerase mechanisms.

Studies have shown that different polymerases exhibit varying sensitivities to these analogues. For example, an adenovirus DNA replication complex, which retains DNA polymerase alpha and gamma activity, is inhibited by 2',3'-dideoxythymidine-5'-triphosphate (ddTTP), a related dideoxynucleotide. nih.gov This suggests a functional role for DNA polymerase gamma in the viral replication process. nih.gov Such selective inhibition allows researchers to distinguish between the activities of different polymerases within a complex system and to gain mechanistic insights into their roles in DNA replication and repair. nih.govnih.gov

To enhance their utility as probes, nucleotide analogues are often chemically modified with reporter tags such as fluorescent molecules (fluorophores) or haptens (like biotin and digoxigenin). revvity.comnih.govresearchgate.net These labels provide a means to detect and quantify the incorporation of the analogue into nucleic acids, facilitating a wide range of applications.

Labeled dideoxynucleotides are critical elements in various molecular biology techniques, including DNA sequencing and in situ hybridization. revvity.com For instance, a novel N6-biotinylated-8-azido-adenosine probe was synthesized to enrich and identify adenosine-binding proteins from complex cell lysates. nih.govresearchgate.net This affinity-based approach uses a biotin tag for enrichment and a reactive azido group to form a covalent bond with target proteins, allowing for their subsequent identification by mass spectrometry. nih.govresearchgate.net Such probes are instrumental in characterizing receptor subtypes and studying their behavior in various physiological and pathophysiological states. nih.gov

Preclinical Research Paradigms for Mechanistic Investigations of Dideoxyadenosine Analogues

Preclinical research on dideoxyadenosine analogues relies heavily on controlled laboratory models to investigate their biological effects and elucidate their mechanisms of action. These paradigms include cell-based assays and isolated enzyme systems.

In vitro cell culture provides an essential platform for the initial characterization of the biological activity of dideoxyadenosine analogues. nih.gov These systems allow for the assessment of a compound's effects on cell viability, proliferation, and other cellular processes in a controlled environment. For example, various 2'-deoxyadenosine analogues have been tested for their growth inhibitory effects on human cell lines. nih.gov

Studies on chondrosarcoma cell lines evaluated several adenosine (B11128) analogues, including cladribine and clofarabine. These compounds were found to effectively reduce cell viability and induce apoptosis in the cancer cells while sparing normal chondrocytes. researchgate.net Such differential activity is a key characteristic sought in the development of therapeutic agents. The data below summarizes the cytotoxic effects of selected adenosine analogues on different cell lines.

| Compound | Cell Line | Effect |

| Cladribine | Chondrosarcoma Cell Lines | Reduced cell viability, induced apoptosis researchgate.net |

| Clofarabine | Chondrosarcoma Cell Lines | Reduced cell viability, induced apoptosis researchgate.net |

| Aristeromycin | SW1353 (Chondrosarcoma) | Decreased cell viability researchgate.net |

| Formycin | SW1353 (Chondrosarcoma) | Decreased cell viability researchgate.net |

| 2-Fluoro-2'-deoxyadenosine | Trichomonas vaginalis | Tested for susceptibility in metronidazole-resistant strains researchgate.net |

To understand how a compound interacts with its molecular target, researchers use enzymatic assays. These in vitro systems utilize purified enzymes and substrates to measure the compound's effect on the enzyme's catalytic activity. This approach allows for the determination of kinetic parameters, such as the inhibition constant (Kᵢ), which quantifies the potency of an inhibitor.

For dideoxyadenosine analogues, key targets are polymerases and nucleoside kinases. Enzymatic assays have been used to demonstrate that some 8-substituted 2'-deoxyadenosine analogues cause delayed polymerization arrest during HIV-1 reverse transcription. nih.gov Similarly, the enzymatic synthesis of nucleoside analogues is an area of active research, using enzymes like nucleoside phosphorylases and nucleoside 2′-deoxyribosyltransferases to create novel compounds. nih.gov The study of adenosine deaminases (ADARs) using various adenosine analogues has revealed mechanistic differences between enzyme subtypes, highlighting how specific chemical modifications on the nucleoside can impact enzyme recognition and activity. oup.comoup.comnih.gov

Computational Modeling and Structural Biology Approaches for Compound Design and Interaction Analysis

Computational and structural methods provide atomic-level insights that guide the design of novel nucleoside analogues and explain their biological activity. These approaches complement experimental data by visualizing and predicting molecular interactions.

Structural biology techniques, primarily X-ray crystallography, have been used to determine the three-dimensional structures of nucleoside analogues and their target enzymes. For example, the crystal structure of a nonpolar isostere for deoxyadenosine (B7792050) was solved to understand its conformation and pairing properties in DNA, revealing it to be a close steric match for natural deoxyadenosine. nih.gov Such structural data are invaluable for understanding the basis of molecular recognition.

Computational modeling, including quantum chemical calculations and molecular docking, allows for the prediction of how a molecule will behave and interact with a target. nih.gov For instance, molecular modeling of a modified 2'-deoxyadenosine analogue predicted that it would undergo efficient dissociative electron attachment, a finding that was later confirmed by experimental radiolysis studies. nih.gov These computational tools enable the rational design of new analogues by predicting their binding affinity and stability within the active site of a target enzyme, thereby accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools that provide critical insights into the interactions between ligands, such as Adenosine, 2',3'-dideoxy-N,N-diethyl-, and their biological targets. These in silico methods are essential in the early stages of drug design, offering a virtual window into molecular recognition processes. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov This process helps identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies on various adenosine receptor ligands have been used to predict their binding modes and interactions with residues in the binding pocket of targets like the A3 adenosine receptor and the ABCG2 multidrug transporter. nih.govnih.gov

While docking provides a static snapshot of the binding event, it often uses approximations and may not fully account for the flexibility of the receptor. nih.gov To overcome this limitation, Molecular Dynamics (MD) simulations are frequently employed as a subsequent step. MD simulations offer a more dynamic and accurate representation by calculating the atomic forces and resulting motions of the complex over time. nih.gov These simulations can be used to:

Refine and optimize the structures of ligand-receptor complexes obtained from docking. nih.gov

Assess the stability of the predicted binding mode over a specific period, typically nanoseconds. nih.gov

Calculate binding free energies with greater accuracy, providing a more reliable measure of binding affinity. nih.gov

The combination of docking and MD simulations provides a comprehensive understanding of the ligand binding mechanism, which is crucial for structure-based drug design. nih.gov

Conformational Analysis using NMR Spectroscopy and X-ray Crystallography

NMR Spectroscopy is a versatile technique for studying the conformation of nucleoside analogues in a solution state, which can mimic the physiological environment. Proton NMR (¹H NMR) studies on dideoxynucleoside analogues allow for the precise determination of coupling constants and chemical shifts of the proton resonances. nih.gov This data is then used to perform a detailed analysis of:

Sugar Puckering: The conformation of the deoxyribofuranose ring.

Backbone Conformation: The spatial arrangement of the sugar-phosphate backbone. nih.gov

Techniques like the Nuclear Overhauser Effect (NOE) can be used to determine the absolute configuration of substituent groups. nih.gov The detailed conformational models derived from NMR data are essential for understanding how these analogues are recognized by their target enzymes. nih.gov

X-ray Crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline form. wikipedia.org The technique involves directing a beam of X-rays onto a crystal and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is used to calculate a three-dimensional map of electron density, which allows for the precise positioning of each atom in the molecule. hod4.netlsuhsc.edu X-ray crystallography has been instrumental in characterizing novel dideoxynucleoside analogues. For example, crystallographic analysis of 2',3'-dideoxy-4'-selenonucleosides revealed that they adopt a C2'-endo/C3'-exo (South) conformation, a structural feature common among anti-HIV active dideoxynucleosides. nih.govelsevierpure.com

| Technique | State | Key Information Provided | Example Application |

| NMR Spectroscopy | Solution | Sugar puckering, backbone conformation, dynamics | Analysis of dideoxyribonucleoside methylphosphonates nih.gov |

| X-ray Crystallography | Solid (Crystal) | Precise 3D atomic coordinates, static structure | Determining the South conformation of 4'-seleno-ddNs nih.govelsevierpure.com |

Rational Design and Synthesis of Novel Dideoxynucleoside Analogues

The development of novel dideoxynucleoside analogues is driven by the need for compounds with improved efficacy, selectivity, and metabolic stability. The process begins with rational design, which leverages an understanding of the target's structure and the mechanism of action of existing drugs.

Rational Design Many 2',3'-dideoxynucleosides function as antiviral agents by acting as chain terminators during viral DNA synthesis, a process catalyzed by enzymes like reverse transcriptase (RT). ucl.ac.uk The design of new analogues often involves bioisosteric replacement, where atoms or groups of atoms are substituted with others that have similar physical or chemical properties. The goal is to enhance the compound's interaction with the target enzyme or to circumvent resistance mechanisms.

For example, novel 2',3'-dideoxythianucleoside derivatives have been designed as bioisosteres of the anti-HIV drug lamivudine. nih.gov Similarly, 2',3'-dideoxy-4'-selenonucleosides were designed based on the potent anti-HIV activity of other 2',3'-dideoxynucleosides (ddNs). nih.govelsevierpure.com Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial in guiding these design efforts. unc.edu

Synthesis The chemical synthesis of these rationally designed analogues is a complex process involving multiple stereoselective steps. A common strategy involves the synthesis of a modified sugar moiety, which is then coupled with a desired nucleobase.

Key synthetic steps often include:

Pummerer-type condensation or Mitsunobu reactions to couple the modified sugar with the nucleobase. nih.govnih.gov

Deprotection steps to remove protecting groups used during the synthesis. nih.gov

Recent advancements have focused on developing more economical and environmentally friendly ("green") synthetic protocols. For instance, toxic and difficult-to-remove reagents like tributyltin hydride (Bu₃SnH) are being replaced with safer and more efficient alternatives such as tris(trimethylsilyl)silane [(Me₃Si)₃SiH] for radical-based deoxygenation reactions. mdpi.com These improved methods are critical for the scalable production of promising nucleoside analogues. mdpi.com

| Compound/Analogue Class | Design Rationale | Key Synthetic Method |

| Iso-d-2′,3′-dideoxythianucleosides | Bioisostere of lamivudine | Mitsunobu reaction for base coupling nih.gov |

| 2′,3′-dideoxy-4′-selenonucleosides | Bioisostere of active 2',3'-ddNs | Pummerer type condensation nih.govelsevierpure.com |

| General 2′,3′-dideoxynucleosides | Improved protocols | Radical-based deoxygenation using (Me₃Si)₃SiH mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.